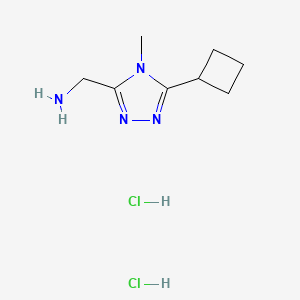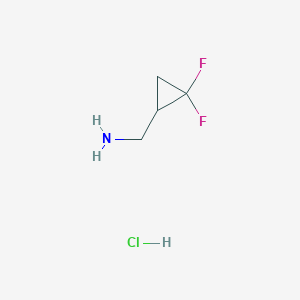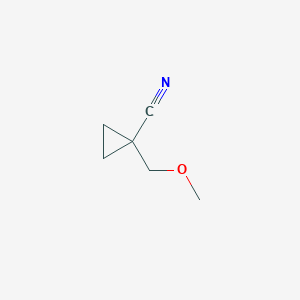
1,3-Difluoro-5-(sulfinylamino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-5-(sulfinylamino)benzene, also known as 1,3-DFSAB, is a type of fluorinated aromatic compound that has been used in a variety of scientific research applications. It is a highly versatile compound due to its stability and low toxicity, making it an ideal choice for a variety of lab experiments. The compound has a wide range of applications in both organic and inorganic chemistry, as well as in biochemistry and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Synthesis Techniques : The compound and its analogs are synthesized using various techniques, including Diels–Alder cycloadditions, which involve reactions with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under specific conditions like thermal and microwave irradiation (Sridhar, Krishna, & Rao, 2000).
- Nucleophilic Cyclization : Compounds with structures similar to "1,3-Difluoro-5-(sulfinylamino)benzene" undergo 5-endo-trig cyclizations with various nucleophiles, leading to the synthesis of ring-fluorinated hetero- and carbocycles. This demonstrates the critical role of fluorine atoms in facilitating these reactions (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Material Science Applications
- Polymer Synthesis : Research into poly(arylene ether)s with pendent functional groups has shown that compounds like "this compound" can be modified to create materials with desirable properties such as stability and functionality for specific applications (Tatli, Selhorst, & Fossum, 2013).
- Photophysical Properties : The introduction of fluorine atoms into certain compounds significantly affects their photophysical properties, such as luminescence and emission spectra, which can be useful in the development of new materials and sensors (Krebs & Spanggaard, 2002).
Chemical Transformations
- Substitution Reactions : The ability of fluorine-containing compounds to undergo substitution reactions with disulfides has been explored, showing the potential for creating a variety of aryl sulfides. This highlights the reactivity of such compounds in forming new chemical bonds (Arisawa, Suzuki, Ishikawa, & Yamaguchi, 2008).
- Fluorine-Containing Polymers : The synthesis of highly fluorinated monomers and their reaction with diphenols to produce soluble, hydrophobic polymers with low dielectric properties showcases the application of such compounds in creating advanced materials (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).
Propiedades
IUPAC Name |
1,3-difluoro-5-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NOS/c7-4-1-5(8)3-6(2-4)9-11-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUESWRSYLELE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=S=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1458198.png)







![Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B1458209.png)
![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1458210.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)

